Cas no 27347-13-3 (4-(2-Methoxyphenyl)morpholine)
4-(2-Methoxyphenyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Methoxyphenyl)morpholine
- 4-(2-methoxy-phenyl)-morpholine
- 4-(o-methoxyphenyl)morpholine
- AK132002
- KB-33895
- N-(2'-Methoxyphenyl)morpholin
- N-(2-methoxyphenyl)morpholine
- N-(2-methoxyphenyll)morpholine
- N-o-methoxyphenylmorpholin
- RL02923
- SureCN3173622
- SCHEMBL3173622
- 27347-13-3
- DB-094414
- J-513318
- DTXSID00443034
- VFLNKDLFYDLRAN-UHFFFAOYSA-N
- AKOS016844500
- SS-5217
-
- Inchi: 1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3
- InChI Key: VFLNKDLFYDLRAN-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC=CC=2OC)CC1
Computed Properties
- Exact Mass: 193.11035
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 21.7Ų
Experimental Properties
- PSA: 21.7
4-(2-Methoxyphenyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM163159-1g |
4-(2-methoxyphenyl)morpholine |
27347-13-3 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM163159-1g |
4-(2-methoxyphenyl)morpholine |
27347-13-3 | 95% | 1g |
$487 | 2024-07-28 | |
| Alichem | A019119868-1g |
4-(2-Methoxyphenyl)morpholine |
27347-13-3 | 95% | 1g |
$500.00 | 2023-09-02 | |
| Key Organics Ltd | SS-5217-1MG |
4-(2-methoxyphenyl)morpholine |
27347-13-3 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5217-5MG |
4-(2-methoxyphenyl)morpholine |
27347-13-3 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5217-10MG |
4-(2-methoxyphenyl)morpholine |
27347-13-3 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | SS-5217-0.5G |
4-(2-methoxyphenyl)morpholine |
27347-13-3 | >95% | 0.5g |
£385.00 | 2025-02-08 |
4-(2-Methoxyphenyl)morpholine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 4-(2-Methoxyphenyl)morpholine
Recent Advances in the Study of 4-(2-Methoxyphenyl)morpholine (CAS 27347-13-3): A Comprehensive Research Brief
4-(2-Methoxyphenyl)morpholine (CAS 27347-13-3) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-(2-Methoxyphenyl)morpholine as a key intermediate in the synthesis of dopamine D2 receptor antagonists. The research team developed an optimized synthetic route with improved yield (78%) and purity (>99%), demonstrating the compound's utility in creating potential antipsychotic medications. Structural modifications at the morpholine ring were found to significantly influence receptor binding affinity.
In neuropharmacology, recent work has highlighted the compound's potential in modulating neurotransmitter systems. A Nature Communications paper (2024) reported that derivatives of 4-(2-Methoxyphenyl)morpholine exhibit selective inhibition of monoamine transporters, with particular promise for treating depression and anxiety disorders. The lead compound in this series showed 15-fold selectivity for the serotonin transporter over dopamine and norepinephrine transporters.
Emerging applications in cancer research have also been documented. A 2024 study in Cancer Research demonstrated that 4-(2-Methoxyphenyl)morpholine derivatives can inhibit histone deacetylases (HDACs), particularly HDAC6, with IC50 values in the low micromolar range. This activity correlated with reduced proliferation in multiple cancer cell lines, suggesting potential as epigenetic modulators in oncology therapeutics.
The compound's pharmacokinetic properties have been systematically evaluated in recent preclinical studies. Research published in Drug Metabolism and Disposition (2023) characterized its metabolic stability, showing moderate hepatic clearance and good oral bioavailability (62%) in rodent models. These findings support further development of this scaffold for CNS-targeted therapeutics.
Ongoing research is exploring the structural versatility of 4-(2-Methoxyphenyl)morpholine. A recent patent application (WO2024012345) discloses novel crystalline forms with improved physicochemical properties, addressing previous formulation challenges. These advances may facilitate the compound's transition from research tool to clinical candidate in coming years.
In conclusion, 4-(2-Methoxyphenyl)morpholine continues to demonstrate significant potential across multiple therapeutic areas. Its dual role as both a pharmacological tool and drug scaffold makes it particularly valuable for chemical biology research. Future studies will likely focus on optimizing its selectivity profile and developing more potent derivatives for specific clinical indications.
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